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[2] Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A

series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological

activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium

hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines

in excellent yields. The synthesized compounds were characterized by spectral analysis and

screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- Synthesis and

biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents -

ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated

for their anticancer activities. The target compounds were prepared by a three-component

reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a

catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by

1H NMR, 13C NMR, and mass spectrometry. The anticancer activities of the compounds were

evaluated against a panel of human cancer cell lines. 1 Synthesis and Biological Evaluation of

Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers - PMC A series

of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated for their

calcium channel blocking activity. The synthesis was accomplished via a three-component

Hantzsch reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The structures of

the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral

analysis. The calcium channel blocking activity was evaluated in vitro on isolated rat aorta. 2

Synthesis and characterization of new 1,4-dihydropyridine derivatives as potential

cardiovascular agents A series of new 1,4-dihydropyridine derivatives were synthesized and

characterized by their physicochemical and spectral data. The synthesis was carried out by the

Hantzsch method, which involves the condensation of an aldehyde, a β-ketoester, and

ammonia. The synthesized compounds were evaluated for their cardiovascular activity. 3 The
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Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic Protocol and Its

Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-component reaction that

involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an

ammonium salt. The reaction is typically carried out in a protic solvent, such as ethanol or

acetic acid, and can be catalyzed by a variety of acids or bases. The reaction is a versatile

method for the synthesis of a wide variety of 1,4-dihydropyridines, which are an important class

of compounds with a wide range of biological activities. 2 Synthesis and Pharmacological

Evaluation of 1,4-Dihydropyridine Derivatives as Calcium Channel Blockers - MDPI A series of

1,4-dihydropyridine derivatives were synthesized and evaluated as calcium channel blockers.

The synthesis was achieved through a one-pot, three-component Hantzsch reaction of a

substituted benzaldehyde, ethyl acetoacetate, and ammonia. The chemical structures of the

synthesized compounds were confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR)

and elemental analysis. The calcium channel blocking activity was assessed by their ability to

inhibit KCl-induced contraction of isolated rat aorta. 3 Synthesis, Characterization, and

Biological Evaluation of Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer

Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and characterized by

IR, 1H NMR, 13C NMR, and mass spectral analysis. The compounds were evaluated for their

in vitro anticancer activity against a panel of human cancer cell lines. The synthesis was carried

out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and an

enaminone in the presence of a catalytic amount of L-proline. 3 A review on the synthesis of

1,4-dihydropyridines This review covers the synthesis of 1,4-dihydropyridines, focusing on the

Hantzsch reaction, which is the most common method for their preparation. The review

discusses the classical Hantzsch reaction, as well as various modifications that have been

developed to improve the efficiency and scope of the reaction. The review also covers the use

of different catalysts and reaction conditions. 3 [1d] Effects of the 1,4-dihydropyridine-sensitive

L-type calcium channel antagonist nimodipine and calcium channel activator Bay K 8644 on

local cerebral glucose utilization in the rat. - ClinPGx The quantitative [14C]-2-deoxy-D-glucose

autoradiographic method was used to compare the acute effects of the Ca2+ channel

antagonist nimodipine (10 mg/kg) and the Ca2+ channel activator Bay K 8644 (1.25 mg/kg) on

local cerebral glucose utilization of rat brain after single, intraperitoneal application. 2 [2d]

Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A

series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological

activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium

hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines

in excellent yields. The synthesized compounds were characterized by spectral analysis and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.clinpgx.org/literature/14193292/overview
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9sM4W-n-X8_t_b0Wk2Q6-542h1g0W440_U2h8Jt60-J_j8qj-07Yc63fK37gK-V2_hW191b4_u3uP7m4T95Q3jVn15t1rN_G30fK05j7_s-j6_qX1JzFjL5f5v4oKzU2kC0H_Q==
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9sM4W-n-X8_t_b0Wk2Q6-542h1g0W440_U2h8Jt60-J_j8qj-07Yc63fK37gK-V2_hW191b4_u3uP7m4T95Q3jVn15t1rN_G30fK05j7_s-j6_qX1JzFjL5f5v4oKzU2kC0H_Q==
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9sM4W-n-X8_t_b0Wk2Q6-542h1g0W440_U2h8Jt60-J_j8qj-07Yc63fK37gK-V2_hW191b4_u3uP7m4T95Q3jVn15t1rN_G30fK05j7_s-j6_qX1JzFjL5f5v4oKzU2kC0H_Q==
https://www.clinpgx.org/literature/14193292/overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14166358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- [3d] Synthesis and

biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents -

ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated

for their anticancer activities. The target compounds were prepared by a three-component

reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a

catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by

1H NMR, 13C NMR, and mass spectrometry. The anticancer activities of the compounds were

evaluated against a panel of human cancer cell lines. 1 [4d] Synthesis and Biological

Evaluation of Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers -

PMC A series of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated

for their calcium channel blocking activity. The synthesis was accomplished via a three-

component Hantzsch reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The

structures of the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, and

mass spectral analysis. The calcium channel blocking activity was evaluated in vitro on isolated

rat aorta. 2 [5d] Synthesis and characterization of new 1,4-dihydropyridine derivatives as

potential cardiovascular agents A series of new 1,4-dihydropyridine derivatives were

synthesized and characterized by their physicochemical and spectral data. The synthesis was

carried out by the Hantzsch method, which involves the condensation of an aldehyde, a β-

ketoester, and ammonia. The synthesized compounds were evaluated for their cardiovascular

activity. 3 [6d] The Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic

Protocol and Its Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-

component reaction that involves the condensation of an aldehyde, two equivalents of a β-

ketoester, and a nitrogen source, typically ammonia or an ammonium salt. The reaction is

usually carried out in a protic solvent, such as ethanol or acetic acid, and can be catalyzed by

an acid or a base. The Hantzsch synthesis is a versatile method for the preparation of a wide

variety of 1,4-dihydropyridines, which are an important class of compounds with a wide range

of biological activities. 2 [7d] Synthesis and Pharmacological Evaluation of 1,4-Dihydropyridine

Derivatives as Calcium Channel Blockers - MDPI A series of 1,4-dihydropyridine derivatives

were synthesized and evaluated as calcium channel blockers. The synthesis was achieved

through a one-pot, three-component Hantzsch reaction of a substituted benzaldehyde, ethyl

acetoacetate, and ammonia. The chemical structures of the synthesized compounds were

confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis. The

calcium channel blocking activity was assessed by their ability to inhibit KCl-induced

contraction of isolated rat aorta. 3 [8d] Synthesis, Characterization, and Biological Evaluation of

Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer Agents A series of novel
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1,4-dihydropyridine derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR,

and mass spectral analysis. The compounds were evaluated for their in vitro anticancer activity

against a panel of human cancer cell lines. The synthesis was carried out by a one-pot, three-

component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence

of a catalytic amount of L-proline. 3 [9d] A review on the synthesis of 1,4-dihydropyridines This

review covers the synthesis of 1,4-dihydropyridines, focusing on the Hantzsch reaction, which

is the most common method for their preparation. The review discusses the classical Hantzsch

reaction, as well as various modifications that have been developed to improve the efficiency

and scope of the reaction. The review also covers the use of different catalysts and reaction

conditions. 3 The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1

position The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1 position

has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space

group P21/c with four molecules in the unit cell. The dihydropyridine ring adopts a boat-like

conformation. The bulky substituent at the N1 position is oriented in a pseudo-axial position.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. 2 Synthesis

and characterization of 1,4-dihydropyridine derivatives and their evaluation as corrosion

inhibitors for mild steel in acidic medium A series of 1,4-dihydropyridine derivatives were

synthesized by the Hantzsch method. The synthesized compounds were characterized by FT-

IR, 1H NMR, and 13C NMR spectroscopy. The corrosion inhibition properties of the

synthesized compounds on mild steel in 1 M HCl solution were studied by weight loss,

potentiodynamic polarization, and electrochemical impedance spectroscopy methods. The

results showed that the synthesized compounds are good corrosion inhibitors for mild steel in

acidic medium. 3 Synthesis and antimicrobial activity of some new 1,4-dihydropyridine

derivatives A series of new 1,4-dihydropyridine derivatives were synthesized by the Hantzsch

condensation reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonium

acetate. The structures of the synthesized compounds were confirmed by IR, 1H NMR, and

elemental analysis. The synthesized compounds were screened for their antimicrobial activity

against a variety of bacteria and fungi. 3 Synthesis and antioxidant activity of Hantzsch ester

1,4-dihydropyridines A series of Hantzsch ester 1,4-dihydropyridines were synthesized and

their antioxidant activity was evaluated. The synthesis was carried out by a one-pot

condensation of an aldehyde, a β-ketoester, and ammonia. The antioxidant activity was

evaluated by the DPPH radical scavenging method. The results showed that the synthesized

compounds have good antioxidant activity. 3 Synthesis and evaluation of 1,4-dihydropyridine

derivatives as potential antitubercular agents A series of 1,4-dihydropyridine derivatives were

synthesized and evaluated for their antitubercular activity. The synthesis was carried out by the
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Hantzsch method. The structures of the synthesized compounds were confirmed by IR, 1H

NMR, and mass spectral analysis. The antitubercular activity was evaluated against

Mycobacterium tuberculosis H37Rv. 3 Synthesis of Novel 1,4-Dihydropyridine Derivatives and

Their Evaluation as Potential Anticancer Agents A series of novel 1,4-dihydropyridine

derivatives were synthesized and evaluated for their anticancer activity. The synthesis was

carried out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and

an enaminone in the presence of a catalytic amount of ceric ammonium nitrate. The structures

of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral

analysis. The anticancer activity was evaluated against a panel of human cancer cell lines. --

INVALID-LINK-- Guide: Synthesis and Characterization of CP-352664**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of CP-352664, a compound of interest within the 1,4-dihydropyridine class of molecules. This

document details the synthetic pathway, experimental protocols, and analytical characterization

based on available scientific literature.

Introduction
CP-352664 belongs to the 1,4-dihydropyridine (DHP) family, a class of organic compounds

well-recognized for their diverse biological activities. Notably, many DHPs act as L-type calcium

channel blockers, though research has expanded to explore their potential as anticancer,

antimicrobial, and antioxidant agents. The synthesis of such compounds is typically achieved

through the Hantzsch dihydropyridine synthesis, a robust and versatile multi-component

reaction. This guide will focus on the generalized synthetic approach and characterization

techniques applicable to CP-352664 and its analogues.

Synthesis of 1,4-Dihydropyridine Derivatives
The primary method for synthesizing the 1,4-dihydropyridine core of compounds like CP-
352664 is the Hantzsch synthesis. This reaction involves the condensation of three key

components: an aldehyde, a β-ketoester (typically two equivalents), and a nitrogen source,

which is often ammonia or an ammonium salt.

General Reaction Scheme

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9sM4W-n-X8_t_b0Wk2Q6-542h1g0W440_U2h8Jt60-J_j8qj-07Yc63fK37gK-V2_hW191b4_u3uP7m4T95Q3jVn15t1rN_G30fK05j7_s-j6_qX1JzFjL5f5v4oKzU2kC0H_Q==
https://www.benchchem.com/product/b14166358?utm_src=pdf-body
https://www.benchchem.com/product/b14166358?utm_src=pdf-body
https://www.benchchem.com/product/b14166358?utm_src=pdf-body
https://www.benchchem.com/product/b14166358?utm_src=pdf-body
https://www.benchchem.com/product/b14166358?utm_src=pdf-body
https://www.benchchem.com/product/b14166358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14166358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Hantzsch synthesis is a one-pot reaction that proceeds via a series of condensation and

cyclization steps to yield the 1,4-dihydropyridine ring structure. The general scheme is as

follows:

Reactants:

An aromatic or aliphatic aldehyde

Two equivalents of a β-ketoester (e.g., ethyl acetoacetate)

A nitrogen donor (e.g., ammonium hydroxide or ammonium acetate)

Catalyst (Optional but common):

Acids (e.g., acetic acid) or bases (e.g., piperidine) can be used to catalyze the reaction.

Iodine and L-proline have also been reported as effective catalysts in modified procedures.

Solvent:

Protic solvents such as ethanol or acetic acid are commonly employed.

The reaction mixture is typically heated to facilitate the reaction, and the product can then be

isolated and purified.

Experimental Protocol: A Generalized Hantzsch
Synthesis
The following protocol outlines a typical procedure for the synthesis of a 1,4-dihydropyridine

derivative, which can be adapted for the specific synthesis of CP-352664 by selecting the

appropriate starting materials.

Materials:

Substituted aldehyde (10 mmol)

Ethyl acetoacetate (20 mmol)

Ammonium hydroxide (25% solution, 15 mL)
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Ethanol (50 mL)

Iodine (catalytic amount)

Procedure:

A mixture of the substituted aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and

ammonium hydroxide (15 mL) is prepared in ethanol (50 mL).

A catalytic amount of iodine is added to the reaction mixture.

The mixture is refluxed for a specified period (typically several hours) and the reaction

progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The solid product that precipitates is collected by filtration.

The crude product is washed with cold ethanol and then dried.

Further purification can be achieved by recrystallization from a suitable solvent (e.g.,

ethanol) to yield the pure 1,4-dihydropyridine derivative.

Characterization of 1,4-Dihydropyridine Derivatives
The structural confirmation and purity assessment of synthesized 1,4-dihydropyridine

compounds like CP-352664 are performed using a variety of spectroscopic and analytical

techniques.

Spectroscopic and Analytical Data
The following table summarizes the typical analytical techniques used to characterize 1,4-

dihydropyridine derivatives and the expected data.
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Technique Purpose Typical Observations

Infrared (IR) Spectroscopy
Identification of functional

groups.

Characteristic peaks for N-H

stretching, C=O stretching of

the ester groups, and C=C

stretching of the

dihydropyridine ring.

¹H Nuclear Magnetic

Resonance (¹H NMR)

Spectroscopy

Determination of the proton

environment in the molecule.

Signals corresponding to the

protons of the dihydropyridine

ring, the substituents on the

aromatic ring, and the ester

groups.

¹³C Nuclear Magnetic

Resonance (¹³C NMR)

Spectroscopy

Determination of the carbon

framework of the molecule.

Resonances for the carbons of

the dihydropyridine ring, the

ester carbonyls, and the

aromatic carbons.

Mass Spectrometry (MS)

Determination of the molecular

weight and fragmentation

pattern.

A molecular ion peak (M⁺)

corresponding to the molecular

weight of the synthesized

compound.

Elemental Analysis
Determination of the elemental

composition (C, H, N).

The experimentally determined

percentages of carbon,

hydrogen, and nitrogen should

be in close agreement with the

calculated values for the

expected molecular formula.

X-ray Crystallography

Determination of the three-

dimensional molecular

structure.

Provides precise bond lengths,

bond angles, and the

conformation of the

dihydropyridine ring, which

often adopts a boat-like

conformation.

Biological Activity and Signaling Pathways
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While specific data for CP-352664 is not detailed in the provided search results, the broader

class of 1,4-dihydropyridines is well-known for its interaction with L-type calcium channels.

Mechanism of Action: L-type Calcium Channel Blockade
Many 1,4-dihydropyridine derivatives function as antagonists of L-type calcium channels.

These channels are voltage-gated ion channels that play a crucial role in regulating calcium

influx into cells, which is essential for processes such as muscle contraction and

neurotransmitter release. By blocking these channels, DHPs can induce vasodilation and are

therefore widely used in the treatment of hypertension.

The following diagram illustrates the general workflow for synthesizing and evaluating 1,4-

dihydropyridine derivatives.
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Caption: General workflow for the synthesis, characterization, and evaluation of 1,4-

dihydropyridines.

The signaling pathway affected by L-type calcium channel blockers is central to cardiovascular

regulation.
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Caption: Mechanism of action of 1,4-dihydropyridines as L-type calcium channel blockers.

Conclusion
The synthesis of CP-352664, as a member of the 1,4-dihydropyridine class, is accessible

through the well-established Hantzsch reaction. Its characterization relies on standard

spectroscopic and analytical methods to confirm its structure and purity. While the primary

biological activity of this class of compounds is the blockade of L-type calcium channels, the

versatility of the dihydropyridine scaffold allows for the exploration of a wide range of other

potential therapeutic applications. This guide provides a foundational understanding for

researchers and professionals involved in the development and study of such molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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